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Compound of Interest

Compound Name: 2-Ethoxybenzaldehyde

Cat. No.: B052182

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethoxybenzaldehyde, a key aromatic aldehyde used in organic synthesis. The document
details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, offering valuable insights for compound identification, purity assessment, and structural
elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-
Ethoxybenzaldehyde.

'H NMR Data
Solvent: Chloroform-d (CDCIs)
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment
10.52 S Aldehyde H (CHO)
7.85 dd 7.7,1.8 Aromatic H
7.53 ddd 8.4,74,18 Aromatic H
7.07 t 7.5 Aromatic H
6.97 d 8.4 Aromatic H
417 q 20 Methylene H (-
OCH2CHs3)
1.48 t 7.0 Methyl H (-OCH2CHs)
C NMR Data
Solvent: Chloroform-d (CDCls)
Chemical Shift (8) ppm Assighment
191.8 Aldehyde C (C=0)
161.5 Aromatic C (C-O)
136.2 Aromatic C-H
128.9 Aromatic C-H
125.1 Aromatic C (C-CHO)
121.0 Aromatic C-H
112.4 Aromatic C-H
64.6 Methylene C (-OCH2)
14.7 Methyl C (-CHs)
Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Functional Group Assignment
2982 C-H stretch (aliphatic)

2878, 2780 C-H stretch (aldehyde)

1686 C=0 stretch (aromatic aldehyde)

1599, 1479 C=C stretch (aromatic)

1242 C-O stretch (aryl ether)

1045 C-O stretch (alkyl ether)

756 C-H bend (ortho-disubstituted aromatic)

Mass Spectrometry (MS) Data

lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Assighment
150 65 [M]* (Molecular lon)
121 100 [M - CHOJ*

[M - CHO - CQOJ* or [M -
93 55

C2HsQO]*
65 40 [CsHs]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Ethoxybenzaldehyde (typically 5-10 mg) is prepared in a deuterated solvent,
such as chloroform-d (CDCIls), and transferred to an NMR tube.[1] *H and 3C NMR spectra are
acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).
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For *H NMR, the spectral width is typically set from 0 to 12 ppm. A sufficient number of scans
are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the
residual solvent peak (e.g., CHCIs at 7.26 ppm).

For 13C NMR, the spectral width is generally set from 0 to 200 ppm. Proton decoupling is
employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts
are referenced to the solvent peak (e.g., CDCIs at 77.16 ppm).

Infrared (IR) Spectroscopy

For liquid samples like 2-Ethoxybenzaldehyde, the IR spectrum can be obtained using the
Attenuated Total Reflectance (ATR) technique. A small drop of the neat liquid is placed directly
onto the ATR crystal (e.g., diamond or germanium).[2][3] The spectrum is typically recorded in
the mid-infrared range, from 4000 to 400 cm~1.[4] A background spectrum of the clean, empty
ATR crystal is recorded prior to the sample analysis and automatically subtracted from the
sample spectrum.

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry is a common technique for volatile organic
compounds.[5][6] The sample is introduced into the mass spectrometer, where it is vaporized
and bombarded with a high-energy electron beam (typically 70 eV).[5][6] This causes the
molecule to ionize and fragment. The resulting positively charged ions are then separated by
their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the relative
abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and
structural confirmation of an organic compound like 2-Ethoxybenzaldehyde.
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Workflow for Spectroscopic Analysis of 2-Ethoxybenzaldehyde
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxybenzaldehyde: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052182#spectroscopic-data-of-2-
ethoxybenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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